2,3-Difluoro-5-methoxy-4-methylbenzyl bromide
Overview
Description
2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is a chemical compound with the CAS Number: 1706430-78-5 . Its IUPAC name is 1-(bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene . The molecular weight of this compound is 251.07 .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide from the web search results. For detailed synthesis procedures, it’s recommended to refer to peer-reviewed scientific literature or contact technical service of chemical suppliers .Molecular Structure Analysis
The InChI code for 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is 1S/C9H9BrF2O/c1-5-7(13-2)3-6(4-10)9(12)8(5)11/h3H,4H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.07 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the web search results .Scientific Research Applications
Synthesis and Characterization in Photodynamic Therapy
A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which include a structure similar to 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide. The synthesized compounds exhibit promising properties for photodynamic therapy applications in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Structural Properties in Material Synthesis
Pan et al. (2005) conducted a study on the structural properties of methoxy derivatives of benzyl bromide, including compounds structurally related to 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide. Their research focused on these compounds' potential as building blocks for the synthesis of dendritic materials, highlighting significant differences in structural properties based on the presence or absence of the methoxy group (Pan et al., 2005).
Photophysical Behavior in RNA Imaging
Santra et al. (2019) explored the photophysical behavior of DFHBI derivatives, which are related to 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, for their use in RNA imaging. These compounds bind to the Spinach aptamer, a small RNA molecule, and exhibit fluorescence properties sensitive to the pH and solvent-specific interactions, which are crucial for RNA imaging applications (Santra et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5-7(13-2)3-6(4-10)9(12)8(5)11/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHQSYCZWCWFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-5-methoxy-4-methylbenzyl bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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